molecular formula C8H9ClO B072185 4-Chloro-2,3-dimethylphenol CAS No. 1570-76-9

4-Chloro-2,3-dimethylphenol

Cat. No. B072185
CAS RN: 1570-76-9
M. Wt: 156.61 g/mol
InChI Key: CFCVHJRJEWDVOG-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylphenol, also known as PCMX, is a chlorinated phenol that has been widely used as a disinfectant and preservative in various industries. It has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.

Scientific Research Applications

  • Degradation and Removal Methods :

    • UV and UV/persulfate advanced oxidation processes have been explored for the removal of PCMX from wastewater. Kinetic models and density functional theory (DFT) calculations were used to predict concentrations of reactive oxidant species and identify potential reactive sites on PCMX for degradation pathways. The developmental toxicity of byproducts was also estimated (Li et al., 2020).
    • Nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide in a heterogeneous Fenton-like process were investigated for the degradation of PCMX, demonstrating significant removal of the compound and its organic carbon content (Xu & Wang, 2013).
  • Antibacterial Properties :

    • New derivatives of 4-chloro-3,5-dimethylphenol have been synthesized using Suzuki reaction and tested for their antibacterial properties against various pathogens (Zaooli et al., 2019).
  • Environmental Impact and Biodegradability :

    • Studies on the biodegradability and toxicity of substituted phenols, including 4-chloro-3,5-dimethylphenol, under methanogenic conditions, have been conducted to understand their fate in anoxic environments (O'Connor & Young, 1989).
  • Analytical Chemistry Applications :

    • Techniques have been developed for the determination of residual chlorine by derivatization with 2,6-dimethylphenol, showcasing the use of 4-chloro-2,6-dimethylphenol in analytical applications (Ellis & Brown, 1981).
  • Polymerization Processes :

    • Research on the oxidative coupling polymerization of 2,6-dimethylphenol, catalyzed by copper complexes, provides insights into potential polymer synthesis applications involving similar phenolic compounds (Viersen et al., 1990).
  • Photocatalytic Degradation :

    • The photocatalytic degradation of compounds like 4-chloro-3,5-dimethylphenol has been studied in the context of soil washing wastes, highlighting the role of micellar solubilization and adsorption in degradation kinetics (Davezza et al., 2013).

Mechanism of Action

Target of Action

4-Chloro-2,3-dimethylphenol, also known as Chloroxylenol or PCMX, is a broad-spectrum antimicrobial chemical compound . It primarily targets a wide range of microorganisms including viruses, bacteria, fungi, and algae . It is particularly effective against Gram-positive bacteria , where it disrupts the cell wall due to its phenolic nature .

Mode of Action

The mode of action of this compound involves the disruption of the cell wall of the targeted microorganisms . This disruption is due to the phenolic nature of the compound, which interferes with the integrity and function of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the structure and function of the bacterial cell wall . The compound’s phenolic nature allows it to interact with and disrupt these pathways, leading to the death of the bacteria .

Result of Action

The primary result of the action of this compound is the death of the targeted microorganisms . By disrupting the cell wall, the compound causes the bacteria to lose their structural integrity and function, leading to cell death . This makes this compound effective as an antiseptic and disinfectant .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be combustible and forms explosive mixtures with air on intense heating . Therefore, its storage and use should be in a cool, well-ventilated place away from heat sources . Furthermore, the compound’s effectiveness as an antimicrobial agent can be influenced by factors such as the presence of organic matter, the pH of the environment, and the specific microorganisms present .

Safety and Hazards

4-Chloro-2,3-dimethylphenol is classified as a flammable solid. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

properties

IUPAC Name

4-chloro-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCVHJRJEWDVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075092
Record name 4-Chloro-2,3-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1321-23-9, 1570-76-9
Record name Chloroxylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-chloro-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2,3-dimethylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2,3-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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